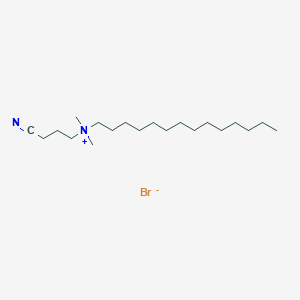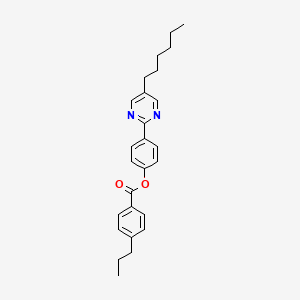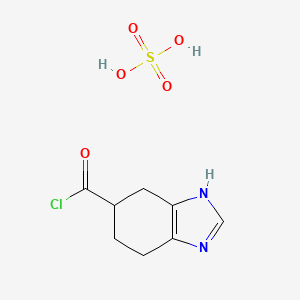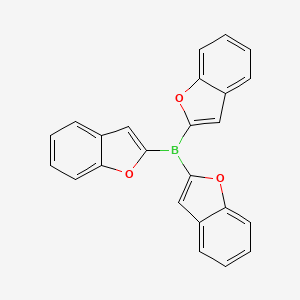![molecular formula C12H18N2OS2 B14274577 N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide CAS No. 158262-68-1](/img/structure/B14274577.png)
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide is a compound that contains a 1,3-dithiane ring, which is known for its twist-boat conformation.
Vorbereitungsmethoden
The synthesis of N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath or using a fusion technique where aryl amines react with ethyl cyanoacetate .
Analyse Chemischer Reaktionen
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s carbonyl group, C=C double bond, and sulfur atoms are reactive sites that participate in these reactions. For example, the direct formation of C-C bonds can be achieved by reacting cyano ketene dithioacetal with Morita–Baylis–Hillman alcohols, resulting in 1,4-pentadiene derivatives . Common reagents used in these reactions include aldehydes and acrylonitrile .
Wissenschaftliche Forschungsanwendungen
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide has several scientific research applications. In chemistry, it is used as an intermediate for synthesizing various heterocyclic compounds. Its derivatives have been studied for their potential use in pharmaceuticals and agrochemicals due to their lipophilicity, hydrophobic properties, and stable metabolic character . Additionally, the compound has been investigated for its corrosion inhibition properties, particularly in acidic environments, where it adsorbs onto metal surfaces to prevent corrosion .
Wirkmechanismus
The mechanism of action of N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide involves its interaction with molecular targets through its reactive functional groups. The compound’s cyano and carbonyl groups enable it to participate in nucleophilic and electrophilic reactions, forming stable intermediates and products. These interactions are crucial for its applications in synthesizing complex molecules and inhibiting corrosion .
Vergleich Mit ähnlichen Verbindungen
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide can be compared with similar compounds such as ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate and methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. These compounds share the 1,3-dithiane ring structure and exhibit similar chemical reactivity. the unique substitution patterns in this compound confer distinct properties, making it suitable for specific applications in pharmaceuticals and corrosion inhibition .
Eigenschaften
CAS-Nummer |
158262-68-1 |
|---|---|
Molekularformel |
C12H18N2OS2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
N-[cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C12H18N2OS2/c1-12(2,3)11(15)14(4)9(8-13)10-16-6-5-7-17-10/h5-7H2,1-4H3 |
InChI-Schlüssel |
ULBSQBMLJVXCSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N(C)C(=C1SCCCS1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)


![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)






![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
